molecular formula C16H16ClIN2O3S B4992128 N~2~-(4-chlorobenzyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4992128
M. Wt: 478.7 g/mol
InChI Key: DSTKBYQTMSVXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorobenzyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CIIMSG, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a glycine transporter 1 (GlyT1) inhibitor and has been found to have a range of biochemical and physiological effects that make it a promising tool for studying the nervous system.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future research directions for a compound would depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClIN2O3S/c1-24(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTKBYQTMSVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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